molecular formula C15H12ClN3O3S B2837826 N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 866051-16-3

N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2837826
CAS No.: 866051-16-3
M. Wt: 349.79
InChI Key: KNOXDKLFNWRJCP-UHFFFAOYSA-N
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Description

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves the reaction of 3-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide can be compared with other indole derivatives such as:

  • N’-[(2-chloro-1H-indol-3-yl)carbonyl]benzenesulfonohydrazide
  • N’-[(3-bromo-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide
  • N’-[(3-methyl-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is unique due to the presence of the chlorine atom at the 3-position of the indole ring, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N'-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-13-11-8-4-5-9-12(11)17-14(13)15(20)18-19-23(21,22)10-6-2-1-3-7-10/h1-9,17,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXDKLFNWRJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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